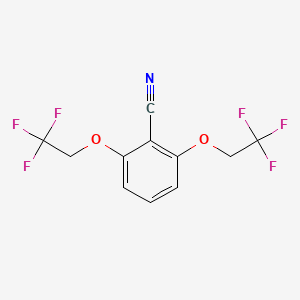

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Description

The exact mass of the compound 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO2/c12-10(13,14)5-19-8-2-1-3-9(7(8)4-18)20-6-11(15,16)17/h1-3H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHZUTZJZUYWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(F)(F)F)C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371113 | |

| Record name | 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93624-57-8 | |

| Record name | 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93624-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis and Properties of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

This guide details the synthesis, physicochemical properties, and handling of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 93624-57-8), a specialized fluorinated intermediate used in the development of pharmaceuticals (e.g., sodium channel blockers, P2X3 antagonists) and advanced materials (liquid crystals).

Executive Summary

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is a symmetrical, electron-deficient aromatic scaffold. Its core value lies in the 2,2,2-trifluoroethoxy motif, which imparts high lipophilicity and metabolic stability—critical parameters in medicinal chemistry for modulating bioavailability and half-life. This compound serves as a precursor for benzamidines, benzoic acids, and benzylamines found in various bioactive molecules.

Physicochemical Profile

| Property | Value | Source |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 115–117 °C | [1][2] |

| Boiling Point | 305.9 °C (at 760 mmHg) | [1] |

| Density | 1.42 g/cm³ (predicted) | [1] |

| Flash Point | 138.8 °C | [1] |

| LogP | ~3.8 (High Lipophilicity) | [3] |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water | [Exp.] |

Retrosynthetic Analysis & Strategy

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) . The nitrile group at position 1 acts as a strong electron-withdrawing group (EWG), activating the 2 and 6 positions for nucleophilic attack.

-

Starting Material: 2,6-Difluorobenzonitrile (preferred over dichloro- analog due to faster kinetics and milder conditions).

-

Nucleophile: 2,2,2-Trifluoroethanol (TFE).

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

-

Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the double nucleophilic aromatic substitution.

Detailed Experimental Protocol

Reagents & Equipment

-

Precursor: 2,6-Difluorobenzonitrile (CAS 1897-52-5)

-

Nucleophile: 2,2,2-Trifluoroethanol (TFE) (Anhydrous)

-

Base: Potassium Carbonate (K₂CO₃), -325 mesh (dried)

-

Solvent: N,N-Dimethylformamide (DMF), Anhydrous

-

Atmosphere: Nitrogen or Argon

Step-by-Step Procedure

-

Preparation : Charge a dry 3-neck round-bottom flask with 2,6-difluorobenzonitrile (10.0 g, 71.9 mmol) and K₂CO₃ (29.8 g, 215.7 mmol, 3.0 eq).

-

Solvation : Add anhydrous DMF (100 mL) and stir to create a suspension.

-

Nucleophile Addition : Add 2,2,2-trifluoroethanol (18.0 g, 179.8 mmol, 2.5 eq) dropwise via a syringe or addition funnel at room temperature.

-

Note: Mild exotherm may occur.

-

-

Reaction : Heat the mixture to 80 °C and stir for 6–8 hours.

-

Quench : Cool the reaction mixture to room temperature and pour slowly into ice-water (500 mL) with vigorous stirring. The product should precipitate as a white solid.

-

Isolation : Filter the solid using a Buchner funnel. Wash the cake with water (3 × 50 mL) to remove residual DMF and salts.

-

Purification : Recrystallize the crude solid from hot Ethanol/Water (9:1) or Hexane/Ether .

-

Drying : Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 85–92% (approx. 18–20 g).

Mechanistic Insight

The reaction proceeds via a classic SₙAr (Addition-Elimination) mechanism.

-

Activation : The nitrile group withdraws electron density from the ring, making C-2 and C-6 electrophilic.

-

Attack : The trifluoroethoxide anion (formed in situ by K₂CO₃) attacks the C-2 position.

-

Meisenheimer Complex : A resonance-stabilized anionic intermediate forms.

-

Elimination : Fluoride ion is ejected, restoring aromaticity.

-

Repetition : The process repeats at C-6. Note that the first alkoxy group is electron-donating by resonance (but withdrawing by induction); however, the strong activation of the nitrile ensures the second substitution proceeds, albeit slower than the first.

Mechanism Diagram

Figure 2: Step-wise SₙAr mechanism showing the progression from starting material to bis-substituted product.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these standards:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.50 (t, J = 8.4 Hz, 1H, Ar-H para to CN)

-

δ 6.85 (d, J = 8.4 Hz, 2H, Ar-H meta to CN)

-

δ 4.45 (q, J = 8.0 Hz, 4H, 2 × -OCH ₂CF₃)

-

-

¹⁹F NMR:

-

Single peak around δ -74.0 ppm (indicating symmetry and purity).

-

-

IR Spectroscopy:

-

~2230 cm⁻¹ (C≡N stretch, sharp).

-

~1250–1100 cm⁻¹ (C-F stretch, strong).

-

Safety & Handling

-

2,2,2-Trifluoroethanol : Highly toxic by inhalation and ingestion. Causes severe eye damage. Use only in a fume hood.

-

Benzonitriles : Potential to release cyanide upon combustion or strong hydrolysis. Avoid strong acids.

-

PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

Alfa Chemistry . (2025). Benzonitrile, 2,6-bis(2,2,2-trifluoroethoxy)- Properties and Safety. Retrieved from

-

ChemicalBook . (2025). 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile MSDS and Properties. Retrieved from

-

PubChem . (2025). Compound Summary: 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile.[1][2][3][4][5][6][][8] Retrieved from

-

Ambeed . (2025). Product Analysis: CAS 93624-57-8.[3][4][5][9] Retrieved from

-

TCI Chemicals . (2025). Fluorination Reagents and Building Blocks. Retrieved from

Sources

- 1. 2,2,2-Trifluorethanol | 75-89-8 [m.chemicalbook.com]

- 2. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 3. 2,6-Dichlorobenzonitrile1194-65-6,Purity97+%_Shanghai Civic Chemical Technology Co., Ltd. [molbase.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2,6-Dichlorobenzonitrile | CAS#:1194-65-6 | Chemsrc [chemsrc.com]

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

CAS Number: 93624-57-8

Formula:

Strategic Context & Application Profile

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile represents a specialized fluorinated building block in medicinal chemistry and agrochemical synthesis. Its core value lies in the trifluoroethoxy moiety , a bioisostere that significantly alters the physicochemical properties of the parent benzonitrile.

The Fluorine Effect in Drug Design

In drug development, replacing a methoxy group (

-

Metabolic Stability: The strong C-F bonds protect the adjacent methylene group from oxidative metabolism (e.g., O-dealkylation by Cytochrome P450).

-

Lipophilicity Modulation: The electron-withdrawing nature of the

group lowers the pKa of adjacent protons and increases overall lipophilicity ( -

Conformational Locking: The steric bulk of the

group often enforces specific conformations, crucial for binding affinity in protein pockets (e.g., P2X3 receptor antagonists or liquid crystal mesogens).

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route to CAS 93624-57-8 utilizes a double nucleophilic aromatic substitution on 2,6-difluorobenzonitrile. The nitrile group at position 1 is a strong electron-withdrawing group (EWG), activating the ortho-fluorines for displacement.

Reaction Scheme

The synthesis involves the reaction of 2,6-difluorobenzonitrile with 2,2,2-trifluoroethanol (TFE) in the presence of an inorganic base.

Figure 1:

Detailed Methodology

-

Preparation: Charge a reaction vessel with 2,6-difluorobenzonitrile (1.0 eq) and anhydrous DMF (Dimethylformamide).

-

Nucleophile Activation: In a separate vessel, treat 2,2,2-trifluoroethanol (2.2 eq) with Potassium Carbonate (

, 2.5 eq) or Sodium Hydride ( -

Addition: Slowly add the alkoxide solution to the nitrile solution at

to control exotherm. -

Reaction: Heat to

for 4–6 hours. Monitor by TLC or HPLC. -

Workup: Quench with water (precipitates product). Extract with Ethyl Acetate. Wash organic layer with brine.

-

Purification: Recrystallization from Ethanol/Water or silica gel chromatography (Hexanes/EtOAc).

Spectroscopic Atlas (Data & Interpretation)

The symmetry of the molecule (

A. Nuclear Magnetic Resonance (NMR)

Note: Data derived from fragment analysis (TFE, Benzonitrile) and substituent additivity rules.

Table 1:

H NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H4 | 7.55 – 7.65 | Triplet ( | 1H | Para to CN. Coupled to H3/H5. | |

| Ar-H3,5 | 6.80 – 6.90 | Doublet ( | 2H | Meta to CN. Shielded by alkoxy groups. | |

| OCH | 4.45 – 4.55 | Quartet ( | 4H | Methylene protons coupled to |

Table 2:

C NMR Data (100 MHz,

)

| Carbon Type | Shift ( | Splitting Pattern | Mechanistic Insight |

| C-O (Ar) | ~160.5 | Singlet | Ipso carbon (C2, C6). Deshielded by Oxygen. |

| C-H (Ar) | ~135.0 | Singlet | C4 (Para). |

| C-F ( | ~123.0 | Quartet ( | Typical |

| CN (Nitrile) | ~113.0 | Singlet | Characteristic nitrile carbon. |

| C-H (Ar) | ~108.0 | Singlet | C3, C5 (Meta). |

| OCH | ~67.5 | Quartet ( | Methylene carbon coupled to adjacent Fluorines. |

| C-CN (Ar) | ~95.0 | Singlet | Ipso carbon (C1). Shielded by ortho-alkoxy resonance. |

Table 3:

F NMR Data (

)

| Group | Shift ( | Multiplicity | Interpretation |

| -CF | -73.8 to -74.5 | Triplet ( | Coupled to methylene protons ( |

B. Infrared Spectroscopy (IR)

-

Nitrile Stretch (

): -

C-F Stretch:

(Very strong, broad). -

Ether Stretch (C-O-C):

.

C. Mass Spectrometry (MS)

-

Molecular Ion (

): 299 m/z.[1] -

Base Peak: Often involves loss of

or

Diagnostic Logic: Validating the Structure

To ensure scientific integrity, one must validate the structure not just by matching numbers, but by confirming connectivity via coupling constants.

Figure 2: Logic tree for structural validation using heteronuclear coupling.

Key Validation Checkpoint:

The presence of a quartet in the proton NMR at ~4.5 ppm is the "fingerprint" of the trifluoroethoxy group. If this signal appears as a singlet, the fluorine atoms have been lost (hydrolysis). If it appears as a triplet, the

Quality Control & Purity Analysis

For research or pharmaceutical use (e.g., as an intermediate for P2X3 antagonists), purity >98% is typically required.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Benzonitrile chromophore) and 210 nm.

-

Retention Time: Expect late elution due to high lipophilicity from fluorine content.

References

-

Santa Cruz Biotechnology. (n.d.).[1] 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 93624-57-8).[1][2][3] Retrieved from

-

Alfa Chemistry. (n.d.). Benzonitrile, 2,6-bis(2,2,2-trifluoroethoxy)- CAS 93624-57-8.[1][2][3] Retrieved from

-

ChemicalBook. (n.d.). 1H NMR Spectrum of Bis(2,2,2-trifluoroethyl) ether. (Used for fragment chemical shift verification). Retrieved from

-

Google Patents. (2001). Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids (US6288271B1). (Analogous synthesis methodology). Retrieved from

-

Royal Society of Chemistry. (2016). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation.[4] (Solvent effects in SNAr). Retrieved from

Sources

- 1. scbt.com [scbt.com]

- 2. 2,6-BIS(2,2,2-TRIFLUOROETHOXY)BENZONITRILE price,buy 2,6-BIS(2,2,2-TRIFLUOROETHOXY)BENZONITRILE - chemicalbook [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Introduction

In the landscape of modern chemical analysis, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. This guide provides an in-depth technical exploration of the mass spectrometric behavior of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile, a compound of significant interest in fields such as pharmaceuticals, agrochemicals, and materials science.[1][2] The unique structural features of this molecule, namely the presence of a benzonitrile core flanked by two trifluoroethoxy groups, present both challenges and opportunities for mass spectrometric analysis.[1]

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to approach the mass spectrometric analysis of this and structurally related fluorinated aromatic compounds. We will delve into the theoretical underpinnings of its fragmentation patterns, provide field-proven experimental protocols, and offer insights into the interpretation of the resulting mass spectra.

Molecular Profile of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust mass spectrometry method.

| Property | Value | Source |

| CAS Number | 93624-57-8 | [3] |

| Molecular Formula | C₁₁H₇F₆NO₂ | [3] |

| Molecular Weight | 299.17 g/mol | [3][4] |

| Appearance | White solid | [4] |

| Melting Point | 115-117°C | [4] |

| Boiling Point | 305.9°C at 760 mmHg | [4] |

| InChIKey | YVHZUTZJZUYWBO-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=C(C(=C1)OCC(F)(F)F)C#N)OCC(F)(F)F | [4] |

Foundational Principles: Ionization and Fragmentation

The journey of a molecule through a mass spectrometer begins with ionization. For a compound like 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile, the choice of ionization technique is critical and will dictate the nature of the resulting mass spectrum. The high-energy process of Electron Ionization (EI) often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, softer ionization techniques, such as Electrospray Ionization (ESI), are more likely to yield an intact molecular ion, which is invaluable for confirming the molecular weight.

Once ionized, the molecular ion, now a radical cation, possesses excess internal energy that can induce fragmentation.[5] The pathways of this fragmentation are not random; they are governed by the principles of chemical stability, favoring the formation of the most stable cations and neutral radicals.[5] For aromatic compounds, the stability of the benzene ring often results in a prominent molecular ion peak.[6] However, the substituents on the ring play a crucial role in directing the fragmentation cascades.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Given its volatility, as suggested by its boiling point, GC-MS is a highly suitable technique for the analysis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile.

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane. A concentration of 1 ppm (1 µg/mL) is a good starting point for analysis.

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Anticipated Fragmentation Pathways under EI

The electron ionization of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile will generate a molecular ion ([M]⁺•) at m/z 299. The subsequent fragmentation is predicted to follow several key pathways, driven by the stability of the resulting fragments.

A primary fragmentation event is the cleavage of the C-O bond of the trifluoroethoxy group. Loss of a trifluoroethoxyl radical (•OCH₂CF₃) would result in a fragment ion at m/z 200. Alternatively, cleavage of the O-CH₂ bond can lead to the loss of a •CH₂CF₃ radical, though this is generally less favored.

Another significant fragmentation pathway involves the nitrile group. While the C≡N bond is strong, fragmentation of the aromatic ring itself can be initiated by the presence of the electron-withdrawing nitrile and trifluoroethoxy groups.

The presence of fluorine atoms can also lead to characteristic fragmentation patterns, including the loss of HF or CF₃ radicals.

Below is a DOT script visualizing the proposed primary fragmentation pathways.

Sources

- 1. 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile | 93624-57-8 | Benchchem [benchchem.com]

- 2. 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile | 93624-57-8 | Benchchem [benchchem.com]

- 3. 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile | CAS 93624-57-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. uni-saarland.de [uni-saarland.de]

- 6. chem.libretexts.org [chem.libretexts.org]

CAS 93624-57-8: The Strategic Fluorinated Intermediate for Next-Gen Kinase Inhibitors

Executive Summary

CAS 93624-57-8 , chemically known as 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile , is a high-value fluorinated building block critical to modern medicinal chemistry. Unlike generic solvents or reagents, this molecule serves as a specialized "metabolic shield" scaffold. Its unique 2,6-substitution pattern allows drug developers to introduce the bis(trifluoroethoxy)phenyl moiety into active pharmaceutical ingredients (APIs).

This moiety is a privileged structure in Lead Optimization , particularly for Kinase Inhibitors (e.g., Bub1 inhibitors) and GPCR ligands . It functions by blocking metabolic soft spots on the aromatic ring, enhancing lipophilicity, and improving membrane permeability without significantly increasing molecular weight.

Key Technical Profile:

-

Chemical Name: 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile[1][2][3][4]

-

Molecular Formula: C₁₁H₇F₆NO₂[4]

-

Molecular Weight: 299.17 g/mol

-

Primary Application: Synthesis of metabolically stable benzylindazoles and benzamides.

Chemical & Physical Characterization

Understanding the physicochemical properties of CAS 93624-57-8 is essential for optimizing reaction conditions during API synthesis.

Table 1: Physicochemical Properties

| Property | Value | Relevance to Protocol |

| Appearance | White to off-white crystalline solid | Visual purity check; easy to handle compared to oils. |

| Melting Point | 115 – 117 °C | High crystallinity indicates stability; suitable for solid-phase handling. |

| Boiling Point | ~306 °C (Predicted) | High boiling point allows for high-temperature reaction steps without loss. |

| Density | 1.42 ± 0.1 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |

| Solubility | Soluble in DCM, EtOAc, DMSO | Compatible with standard organic synthesis solvents. |

| Flash Point | >100 °C | Safer handling profile compared to lower MW nitriles. |

Stability & Reactivity[5]

-

Hydrolytic Stability: The nitrile group (-CN) is stable under neutral conditions but can be hydrolyzed to the corresponding amide or acid using strong acids (H₂SO₄) or bases (NaOH/H₂O₂) at elevated temperatures.

-

Thermal Stability: The trifluoroethoxy groups provide exceptional thermal stability, making this intermediate suitable for high-temperature cyclization reactions often required in heterocycle synthesis.

Pharmacological Significance: The "Fluorine Effect"

The strategic value of CAS 93624-57-8 lies in the 2,6-bis(2,2,2-trifluoroethoxy) moiety it installs. This is not merely a structural feature but a functional tool in Structure-Activity Relationship (SAR) studies.

Mechanism of Action in Drug Design

-

Metabolic Blocking: The 2- and 6-positions of a phenyl ring are common sites for Cytochrome P450-mediated oxidation. Occupying these sites with bulky, electron-withdrawing trifluoroethoxy groups effectively "shields" the ring from metabolic degradation, extending the half-life (

) of the drug. -

Conformational Control: The steric bulk of the ortho-substituents forces the phenyl ring to twist out of planarity relative to the attached scaffold (e.g., an amide or heterocycle). This "ortho-effect" can lock the molecule into a bioactive conformation that fits specific binding pockets (e.g., ATP binding sites in kinases).

-

Lipophilicity Modulation: The fluorine atoms increase lipophilicity (LogP), enhancing passive transport across cell membranes and the blood-brain barrier (BBB), which is crucial for CNS-targeted drugs.

Diagram 1: The Metabolic Shield Concept

Caption: The 2,6-bis(trifluoroethoxy) moiety sterically and electronically blocks P450 oxidation, preventing rapid clearance.

Therapeutic Applications

Bub1 Kinase Inhibitors

Research identifies this moiety in inhibitors of Bub1 (Budding Uninhibited by Benzimidazoles 1) , a serine/threonine kinase critical for the spindle assembly checkpoint (SAC) in cell division.

-

Target: Bub1 Kinase.

-

Role: The intermediate is used to synthesize the benzylindazole core of the inhibitor. The trifluoroethoxy groups occupy a hydrophobic pocket in the enzyme, improving binding affinity and selectivity over other kinases.

-

Reference: Substituted benzylindazoles for use as Bub1 kinase inhibitors (US Patent 2014/0249133 A1).[5]

CNS Agents (nSMase2 Inhibitors)

Similar 2,6-dialkoxy scaffolds are explored in inhibitors of neutral Sphingomyelinase 2 (nSMase2) , a target for Alzheimer's and Parkinson's disease. The fluorinated groups improve BBB penetration.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile from 2,6-Difluorobenzonitrile via Nucleophilic Aromatic Substitution (SₙAr).

Reagents

-

Starting Material: 2,6-Difluorobenzonitrile (1.0 eq)

-

Nucleophile: 2,2,2-Trifluoroethanol (TFE) (2.5 eq)

-

Base: Sodium Hydride (NaH) (60% dispersion in oil, 2.5 eq) OR Potassium Carbonate (K₂CO₃) (3.0 eq) for a milder approach.

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N₂). Add anhydrous DMF (10 mL/g of substrate).

-

Base Activation:

-

If using NaH: Cool DMF to 0°C. Carefully add NaH portion-wise. (Caution: H₂ gas evolution).

-

Add 2,2,2-Trifluoroethanol dropwise at 0°C. Stir for 30 mins to generate the alkoxide.

-

-

Addition: Add 2,6-Difluorobenzonitrile dropwise to the alkoxide solution while maintaining temperature <10°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Heat to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

-

Quench: Cool to RT. Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

-

Workup:

-

If solid: Filter, wash with water, and dry.

-

If oil: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica gel).

Diagram 2: Synthesis Workflow

Caption: Standard SₙAr synthesis route yielding high-purity CAS 93624-57-8.

Safety & Regulatory Compliance

-

Hazards: As a nitrile, this compound can release toxic fumes if heated to decomposition. It is classified as Irritant (Skin/Eye) and potentially Harmful by Inhalation/Ingestion .[3]

-

Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (<25°C). Keep container tightly closed to prevent moisture absorption, although the fluorinated nature confers significant hydrophobicity.

References

-

Chemical Identity & Properties: PubChem. 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile. National Library of Medicine. Link

-

Bub1 Kinase Inhibitor Application: Substituted benzylindazoles for use as Bub1 kinase inhibitors. US Patent 2014/0249133 A1. Link

-

Synthesis Methodology (General SₙAr): Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. US Patent 6288271 B1. Link

-

Structural Analogues in Oncology: Vetting of New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives. ACS Omega 2023. Link

Sources

- 1. sodium 2,2,2-trifluoroethanolate | 420-87-1 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 4. PubChemLite - Bi - Explore [pubchemlite.lcsb.uni.lu]

- 5. US20140249133A1 - Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Reactivity of Fluorinated Benzonitriles

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated benzonitriles are a particularly valuable class of aromatic building blocks, prized for their unique combination of chemical stability and versatile reactivity.[1] The potent electron-withdrawing properties of both the fluorine atom and the nitrile group work in concert to activate the aromatic ring, making these compounds key intermediates for synthesizing a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide provides an in-depth exploration of the core principles governing the stability and reactivity of fluorinated benzonitriles. We will delve into the causal relationships behind their chemical behavior, provide field-proven experimental protocols, and illustrate key mechanistic concepts to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Stability

The introduction of fluorine, the most electronegative element, profoundly alters the electronic landscape of the benzonitrile scaffold. This perturbation of physicochemical properties is central to understanding both the stability and reactivity of these molecules.

Electronic Effects of Fluorine

Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect polarizes the C-F bond and decreases electron density on the aromatic ring, rendering it more electrophilic.[3] This electronic modification is a key factor in enhancing the metabolic stability of drug candidates by making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][4][5]

While fluorine does possess an electron-donating mesomeric (+M) or resonance effect, its inductive effect is overwhelmingly dominant in most contexts. This combination of strong inductive withdrawal and weak resonance donation is what makes fluorine unique among the halogens and is fundamental to the reactivity patterns discussed later.

Metabolic and Chemical Stability

The perceived stability of the C-F bond is a primary reason for the widespread use of fluorine in drug design.[6] Fluorination can block sites of metabolic hydroxylation, leading to improved pharmacokinetic profiles.[2] For instance, in the development of the anticancer drug Gefitinib, the introduction of fluorine and chlorine atoms was a deliberate strategy to prevent aromatic hydroxylation and improve metabolic stability.[2]

However, it is crucial to recognize that C-F bonds are not inert.[6] The chemical environment can lead to instability. For example, fluoromethylamine groups can be prone to decomposition, and metabolism at sites near a fluorine atom can sometimes trigger elimination pathways that result in defluorination.[6] Therefore, a nuanced understanding of the molecule's overall structure is essential when designing stable fluorinated compounds.

Key Reactivity Patterns

The electron-deficient nature of the fluorinated aromatic ring, enhanced by the nitrile group, dictates its primary modes of reactivity. These compounds are excellent substrates for nucleophilic attack and can undergo a variety of useful transformations at the nitrile group.

Nucleophilic Aromatic Substitution (SNAr)

The most important reaction of fluorinated benzonitriles is Nucleophilic Aromatic Substitution (SNAr).[7] This reaction proceeds via a two-step addition-elimination mechanism, which is distinct from SN1 and SN2 pathways.[8][9]

Mechanism:

-

Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, typically one bearing a leaving group (like fluorine). This forms a resonance-stabilized carbanion known as a Meisenheimer complex.[8][10]

-

Elimination: The aromaticity of the ring is restored by the expulsion of a leaving group, in this case, a fluoride ion.[8]

The strong electron-withdrawing nature of both the nitrile and fluorine substituents stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step.[3][10] This stabilization lowers the activation energy and accelerates the reaction. Counterintuitively, this makes fluorine both a potent activating group and an excellent leaving group in the SNAr context.[3][10]

The regioselectivity is critical. The nitrile group strongly activates the ortho and para positions towards nucleophilic attack.[3][9] Therefore, nucleophilic substitution will preferentially occur at fluorine atoms located at these positions relative to the nitrile.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Nitrile Group

The nitrile (-C≡N) group itself is a versatile functional handle that can be transformed into other valuable moieties.

2.2.1. Reduction to Amines and Aldehydes

Nitriles can be readily reduced to primary amines or aldehydes depending on the choice of reducing agent and reaction conditions.[11][12]

-

To Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) are effective for the complete reduction of the nitrile to a primary amine (R-CH₂NH₂).[11][12][13][14] Catalytic methods are often preferred for their economic and environmental advantages.[11]

-

To Aldehydes: A partial reduction to the aldehyde can be achieved using milder reducing agents like Diisobutylaluminium hydride (DIBAL-H).[11][12] The reaction proceeds through an imine intermediate which is hydrolyzed during aqueous workup to yield the aldehyde.[11]

2.2.2. Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, providing access to five-membered heterocyclic rings.[15] While less common than SNAr, these reactions are a powerful tool for building molecular complexity. For example, reactions with azides can form tetrazoles, and reactions with nitrones can lead to oxadiazoles, although the latter can sometimes compete with simple addition products.[16]

Directed ortho-Lithiation (DoM)

Directed ortho-metalation is a powerful strategy for functionalizing the position ortho to a directing metalating group (DMG).[17] While the nitrile group itself is not a strong DMG, other substituents on the ring (e.g., amides, carbamates) can direct lithiation. In fluorinated systems, this must compete with halogen-metal exchange, especially with bromo- or iodo-substituents. However, for fluoro- and chloro-benzonitriles, ortho-lithiation can be a viable pathway using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures.[17][18] This generates a powerful nucleophile that can react with various electrophiles to introduce new substituents with high regioselectivity.[17]

Synthetic Protocols & Methodologies

The following protocols are representative examples of key transformations involving fluorinated benzonitriles. They are designed to be self-validating, including steps for purification and characterization.

Protocol: SNAr Reaction of 4-Fluorobenzonitrile with Morpholine

This protocol describes a typical SNAr reaction, adapted from established procedures for activated fluoroaromatic compounds.[8]

Objective: To synthesize 4-morpholinobenzonitrile.

Materials:

-

4-Fluorobenzonitrile

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

-

Add morpholine (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 4-morpholinobenzonitrile.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for a typical SNAr reaction.

Protocol: Reduction of 2,4-Difluorobenzonitrile to (2,4-Difluorophenyl)methanamine

This protocol details the reduction of a nitrile to a primary amine using lithium aluminum hydride.

Objective: To synthesize (2,4-difluorophenyl)methanamine.

Materials:

-

2,4-Difluorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Water (deionized)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,4-difluorobenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 3 hours.

-

Cool the reaction back to 0 °C.

-

Quenching (Fieser method): Cautiously and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

-

Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

-

Validation: Analyze the product by NMR and GC-MS to confirm identity and purity. Further purification can be achieved by distillation if necessary.

Applications in Drug Discovery and Materials Science

The unique properties of fluorinated benzonitriles make them indispensable building blocks in several advanced fields.

-

Pharmaceuticals: Fluorine substitution is known to enhance pharmacokinetic properties like metabolic stability and membrane permeation.[19] Fluorobenzonitriles are key intermediates in the synthesis of anticancer agents (e.g., quinazoline derivatives like Gefitinib), antiviral compounds, and CNS-active drugs.[1][20] For example, 2-amino-6-fluorobenzonitrile is a versatile precursor for a wide range of biologically active heterocyclic scaffolds.[20]

-

Agrochemicals: The enhanced stability and bioactivity conferred by fluorine make these compounds important in the development of modern pesticides and herbicides.[1]

-

Liquid Crystals and Dyes: The polar nitrile group and the effects of fluorine on molecular conformation and electronics are leveraged in the design of liquid crystal monomers and specialty dyes.[1][21]

Handling and Safety Considerations

Fluorinated benzonitriles, like many aromatic nitriles, should be handled with care.

-

Toxicity: Aromatic nitriles can be toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Stability: While generally stable, they should be stored in a cool, dry place away from strong oxidizing agents and strong acids/bases.

-

Reaction Hazards: Reactions involving highly reactive reagents like LiAlH₄ or organolithiums must be conducted under an inert atmosphere with strict exclusion of moisture.[22] Proper quenching procedures are critical for safety.

Conclusion

Fluorinated benzonitriles represent a powerful and versatile class of chemical intermediates. Their reactivity is dominated by the strong electron-withdrawing character of the fluorine and nitrile groups, which activates the aromatic ring for nucleophilic substitution and provides a synthetically useful nitrile handle for further transformations. By understanding the fundamental principles of their stability and reactivity—from the kinetics of SNAr reactions to the choice of reagents for nitrile reduction—researchers can effectively leverage these building blocks to accelerate innovation in drug discovery, agrochemicals, and materials science.

References

- A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.

- Fluorobenzonitrile Series. (n.d.). Sparrow Chemical.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. (n.d.). Benchchem.

- The Synthetic Versatility of 2-Amino-6-fluorobenzonitrile in Medicinal Chemistry. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD.

- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023, July 21). Organometallics - ACS Publications.

- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (n.d.). ResearchGate.

- Nucleophilic aromatic substitution. (n.d.). Wikipedia.

- Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry.

- Process for preparing fluorobenzonitriles. (n.d.). Google Patents.

- Nitrile reduction. (n.d.). Wikipedia.

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

- 2-Fluorodeschloroketamine. (n.d.). Wikipedia.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

- Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (n.d.). National Institutes of Health.

- Reactions of Nitriles. (n.d.). Chemistry Steps.

- Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.

- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024, June 13). Royal Society of Chemistry.

- Research on the synthesis of 4-fluorobenzonitrile. (n.d.). ResearchGate.

- Application Notes and Protocols for the Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile from 2-azidobenzophenones. (n.d.). Benchchem.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). ACS Publications.

- N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. (n.d.). ResearchGate.

- The Dark Side of Fluorine. (2019, June 20). PMC.

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar.

- Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2025, November 28). PMC.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.

- Directed (ortho) Metallation. (n.d.). University of Michigan.

- Cu-free click cycloaddition reactions in chemical biology. (n.d.). PMC - NIH.

- [4+1] Cycloaddition reactions of isonitriles and tetrazines. (n.d.). ResearchGate.

- 1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts.

- Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (2013, September 11). PubMed.

- Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM. (2020, October 4). YouTube.

- Boron-Based Directing Groups for Directed Lithiation Reactions. (n.d.). ACS.

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. uwindsor.ca [uwindsor.ca]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

- 21. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Medicinal Chemistry of 2,6-Disubstituted Benzonitriles: From Synthesis to Therapeutic Innovation

Abstract

The 2,6-disubstituted benzonitrile scaffold is a privileged structural motif in modern medicinal chemistry, conferring a unique combination of steric, electronic, and metabolic properties that are highly advantageous for drug design. The strategic placement of substituents at the 2- and 6-positions of the benzonitrile ring creates a sterically hindered environment that can enhance metabolic stability and enforce specific molecular conformations required for potent and selective interactions with biological targets. This in-depth guide explores the core synthetic strategies for accessing this valuable chemical space, delves into its diverse applications as enzyme inhibitors, anticancer agents, and allosteric modulators, and provides detailed experimental protocols and mechanistic insights for researchers in drug discovery and development.

The Strategic Value of 2,6-Disubstitution in Drug Design

The benzonitrile unit itself is a versatile component in medicinal chemistry. The nitrile group (C≡N) is a potent hydrogen bond acceptor and a bioisostere for various functional groups, yet it is relatively stable and possesses a unique electronic profile.[1] When substituents are introduced at the ortho-positions (2 and 6), several key advantages emerge:

-

Conformational Restriction: The steric bulk of the ortho-substituents can lock the molecule into a preferred conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing affinity.

-

Metabolic Shielding: These substituents can sterically hinder the nitrile group and adjacent positions on the aromatic ring from enzymatic attack by metabolic enzymes like Cytochrome P450s, thereby improving the pharmacokinetic profile of the drug candidate.

-

Modulation of Electronic Properties: The nature of the substituents (electron-donating or electron-withdrawing) fine-tunes the electronic properties of the entire molecule, influencing its binding interactions and reactivity.

-

Versatile Synthetic Handle: The nitrile can be readily converted into other key functional groups such as primary amines, amides, or carboxylic acids, providing a gateway to a diverse range of derivatives.[2]

Core Synthetic Strategies

Accessing the 2,6-disubstituted benzonitrile core is achievable through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Key Synthetic Pathways

-

From 2,6-Disubstituted Benzaldehydes: A common and direct method involves the one-step conversion of a substituted benzaldehyde to the corresponding nitrile. This is typically achieved by heating the aldehyde with a hydroxylamine source and a dehydrating agent.[3]

-

Transition Metal-Catalyzed Cyanation: For aryl halides, cross-coupling reactions are powerful tools. Palladium, nickel, and copper catalysts are frequently employed to introduce a cyano group with high functional group tolerance.[4]

-

Nucleophilic Aromatic Substitution: Starting from an activated aryl halide, such as 2,6-dichlorobenzonitrile, nucleophilic substitution with alkoxides can efficiently generate 2,6-dialkoxybenzonitriles.[2]

Experimental Protocol: Synthesis of 2,6-Dimethoxybenzonitrile from 2,6-Dichlorobenzonitrile[2]

This protocol details a nucleophilic aromatic substitution approach, notable for its high yield and selectivity.

Materials:

-

2,6-Dichlorobenzonitrile (2.00 mmol, 0.3440 g)

-

Potassium methoxide (80% purity, 8.00 mmol, 0.7013 g)

-

Anhydrous Dimethylformamide (DMF, 5 mL)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

To a dry reaction vessel, add 2,6-dichlorobenzonitrile (0.3440 g) and potassium methoxide (0.7013 g).

-

Add 5 mL of anhydrous DMF to the vessel.

-

Place the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the reaction mixture to 100°C and maintain for 2 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction solution into 5 mL of water and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 5 mL).

-

Combine all organic layers and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

The resulting solid can be further purified if necessary. Gas chromatography analysis of this procedure indicated a 99.0% conversion and 99.0% yield.[2]

Caption: Core synthetic routes to 2,6-disubstituted benzonitriles.

Applications in Enzyme Inhibition

The unique stereoelectronic profile of 2,6-disubstituted benzonitriles makes them ideal scaffolds for designing potent and selective enzyme inhibitors.

Tubulin Inhibitors for Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[5] Derivatives of 2-phenylacrylonitrile, which feature a disubstituted benzonitrile core, have been developed as potent inhibitors of tubulin polymerization. These agents often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[5] The introduction of halogen-containing groups (e.g., trifluoromethyl) and heterocyclic moieties like 1,2,3-triazole can further enhance anticancer activity.[5]

Caption: Mechanism of tubulin inhibition by benzonitrile derivatives.

Inhibitors of Copper Amine Oxidases (CAOs)

Copper amine oxidases (CAOs) are enzymes involved in critical cellular processes, including the metabolism of biogenic amines.[6] A series of 2,6-disubstituted benzylamine derivatives, which can be synthesized from the corresponding benzonitriles via reduction, have been developed as reversible and selective inhibitors of these enzymes. By substituting the 2- and 6-positions with alkoxy or hydrophilic ω-hydroxyalkoxy groups, researchers have successfully created potent inhibitors of benzylamine oxidase (BAO) that are highly selective over other amine oxidases like MAO B.[6] These compounds exert their inhibitory effect through the formation of hydrogen bonds or hydrophobic interactions within the enzyme's active site.[6]

Table 1: Inhibitory Activity of Selected Benzonitrile-Derived Scaffolds

| Compound Class | Target Enzyme | Key Substituents | Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|---|

| 2-Phenylacrylonitriles | Tubulin | 3,4,5-trimethoxyphenyl | Low micromolar range | [5] |

| 2,6-Disubstituted Benzylamines | Benzylamine Oxidase (BAO) | Linear alkoxy groups | Active & Selective | [6] |

| Benzil Analogues | Carboxylesterases (CE) | Dione moiety, aromatic rings | Nanomolar range (for 2,2'-naphthil) | [7] |

| DIQ3 | Colon Cancer Cells | Imino-isoquinolone-quinoxaline | >50% inhibition @ 4 µM |[8] |

Applications as Anticancer Agents

Beyond tubulin inhibition, the 2,6-disubstituted benzonitrile framework is present in novel heterocyclic compounds with potent anticancer activity.

Targeting Colon Cancer Stem Cells

A novel heterocyclic compound, DIQ3 (2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile), has demonstrated significant efficacy against HCT116 human colon cancer cells.[8] Notably, DIQ3 was able to inhibit cancer cell viability by over 50% at a concentration of just 4 µM, a dose that was not toxic to normal intestinal cell lines.[8] Crucially, these compounds were also shown to inhibit the formation of colon spheres in 3D cultures, suggesting they can eradicate the self-renewal capacity of highly resistant cancer stem cells.[8]

Experimental Protocol: MTT Assay for Cell Viability[8]

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Materials:

-

HCT116 colon cancer cells

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (e.g., DIQ3) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell blank) and normalize the results to the vehicle control to determine the percentage of cell viability.

Applications as Allosteric Modulators

Allosteric modulation represents a sophisticated strategy for fine-tuning the activity of receptors, particularly G protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (the orthosteric site), offering the potential for greater subtype selectivity and a more nuanced physiological response.[9]

The benzamide functional group, readily derived from a benzonitrile, is a common feature in positive allosteric modulators (PAMs). For instance, compounds with a 2-piperidinyl phenyl benzamide core have been identified as PAMs for the prostaglandin EP2 receptor, a target for neuroprotection.[10] These molecules increase the potency of the endogenous ligand PGE₂ without altering its maximum efficacy, a hallmark of allosteric modulation.[10] Similarly, benzylspiroindolinone analogues, which can incorporate substituted phenyl moieties, have been developed as PAMs of the muscarinic M1 receptor, a key target for treating cognitive disorders like Alzheimer's disease.[11]

Caption: Orthosteric vs. Allosteric modulation of a GPCR.

Conclusion and Future Perspectives

The 2,6-disubstituted benzonitrile scaffold has firmly established its place as a cornerstone of modern medicinal chemistry. Its inherent properties—conformational rigidity, metabolic stability, and synthetic versatility—make it an exceptionally valuable starting point for the design of novel therapeutics. The successful application of this motif in developing potent enzyme inhibitors, selective anticancer agents, and nuanced allosteric modulators underscores its broad therapeutic potential.

Future research will likely focus on expanding the diversity of substituents at the 2- and 6-positions, exploring novel bioisosteric replacements for the nitrile group, and applying this privileged scaffold to an even wider array of challenging biological targets. As our understanding of structure-activity relationships continues to deepen, the 2,6-disubstituted benzonitrile core is poised to remain a critical tool in the development of next-generation medicines.

References

- Synthesis of 2,6-disubstituted benzonitriles.

- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.

- Method for preparing 2,6- dialkoxy benzene nitrile.

- Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed.

- Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. NIH.

- Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PubMed.

- Development of allosteric modulators of GPCRs for tre

- Benzonitrile. Wikipedia.

- Substituted Benzylspiroindolin-2-one Analogues as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. PMC.

- Inhibition of carboxylesterases by benzil (diphenylethane-1,2-dione) and heterocyclic analogues is dependent upon the aromaticity of the ring and the flexibility of the dione moiety. PubMed.

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Deriv

Sources

- 1. Benzonitrile - Wikipedia [en.wikipedia.org]

- 2. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]

- 3. US4235807A - Synthesis of 2,6-disubstituted benzonitriles - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of carboxylesterases by benzil (diphenylethane-1,2-dione) and heterocyclic analogues is dependent upon the aromaticity of the ring and the flexibility of the dione moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted Benzylspiroindolin-2-one Analogues as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Heterocyclic Compounds from 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Executive Summary & Strategic Context

The scaffold 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS: 93624-57-8) represents a privileged pharmacophore in modern drug discovery, particularly in the development of P2X3 receptor antagonists for the treatment of chronic cough and neuropathic pain. The 2,6-disubstitution pattern provides critical metabolic stability by blocking the metabolically labile ortho positions, while the trifluoroethoxy groups modulate lipophilicity (

However, this steric bulk presents a significant synthetic challenge: the nitrile group at position 1 is electronically shielded and sterically crowded. Standard nucleophilic attacks often fail or require harsh conditions that degrade the fluorinated side chains.

This guide details three high-fidelity protocols for converting this hindered nitrile into bioactive heterocycles: Tetrazoles , 1,2,4-Oxadiazoles , and Pyrimidines . These protocols are optimized for steric tolerance and scalability.

Chemical Profile & Reactivity Analysis

| Property | Data | Implication for Synthesis |

| Molecular Weight | 299.17 g/mol | Moderate size; good atom economy for fragment-based design. |

| Electronic State | Electron-rich ring (Alkoxy donors) | Ring is deactivated towards nucleophilic attack, but the Nitrile carbon is the electrophile. |

| Steric Environment | High Hindrance (2,6-disubstitution) | Critical: The "Ortho Effect" blocks the trajectory of incoming nucleophiles. Planar transition states are disfavored. |

| Solubility | Lipophilic | Requires polar aprotic solvents (DMF, DMSO, NMP) for nucleophilic reactions. |

| Thermal Stability | High | Compatible with microwave heating ( |

Visualizing the Synthetic Landscape

The following decision tree outlines the strategic pathways for heterocyclic synthesis based on the desired pharmacophore.

Figure 1: Strategic divergence from the nitrile scaffold. The choice of pathway depends on the target bioisostere.

Protocol A: Synthesis of 5-Substituted Tetrazoles

Application: Bioisostere for carboxylic acids; improves metabolic stability and receptor binding.[1]

Challenge: Steric hindrance prevents the formation of the transition state in uncatalyzed azide cycloadditions.

Solution: Use Zinc Bromide (

Materials

-

Substrate: 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (1.0 eq)

-

Reagent: Sodium Azide (

) (1.5 eq) -

Catalyst: Zinc Bromide (

) (1.0 eq) -

Solvent: Water / Isopropanol (2:1 ratio) or DMF (for higher temps)

-

Workup: HCl (1N), Ethyl Acetate

Step-by-Step Methodology

-

Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1.0 mmol) in the solvent mixture (5 mL).

-

Activation: Add

(1.0 mmol) and stir for 10 minutes at room temperature to coordinate the zinc to the nitrile nitrogen. -

Addition: Add

(1.5 mmol) in a single portion.-

Safety Note: Ensure the pH remains neutral/basic to prevent

evolution.

-

-

Reaction: Heat the mixture to reflux (

) for 12–24 hours.-

Monitoring: Monitor by LC-MS. The starting material peak (MW 299) should disappear, replaced by the tetrazole mass (MW 342, [M+H]+).

-

-

Quench: Cool to room temperature. Add 1N HCl slowly until pH reaches ~2. This protonates the tetrazole (making it less soluble in water) and breaks the Zinc-Tetrazole complex.

-

Isolation: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

MeOH in DCM).

Mechanism Insight: The

Protocol B: Synthesis of 1,2,4-Oxadiazoles

Application: Stable linker for PROTACs or bi-aryl ether replacements. Challenge: The formation of the intermediate amidoxime is the rate-limiting step due to repulsion between the 2,6-alkoxy groups and the incoming hydroxylamine.

Materials

-

Step 1: Hydroxylamine hydrochloride (

) (3.0 eq), -

Step 2: Carboxylic Acid derivative (Acid chloride or anhydride).

Step-by-Step Methodology

-

Amidoxime Formation (The Critical Step):

-

Suspend

and Base in Ethanol. Stir for 30 min to generate free hydroxylamine. -

Crucial Modification: Due to sterics, standard reflux is often insufficient. Microwave irradiation at

for 30–60 minutes is recommended to drive conversion to the amidoxime. -

Checkpoint: Isolate the amidoxime intermediate. Verify by NMR (look for broad

singlet around 5–6 ppm).

-

-

Cyclization:

-

Dissolve the isolated amidoxime in Toluene or Dioxane.

-

Add the electrophile (e.g., Acetyl Chloride for a methyl-oxadiazole) and a base (Pyridine).

-

Heat to

for 2 hours.

-

-

Workup: Standard aqueous extraction and silica purification.

Protocol C: Synthesis of Pyrimidines (Gefapixant Route)

Application: Construction of the diaminopyrimidine core found in P2X3 antagonists like Gefapixant. Challenge: Direct condensation of the nitrile with guanidine or urea is often impossible due to sterics. The reaction must proceed through an activated Imidate or Amidine intermediate.

Workflow Visualization

Figure 2: The Pinner-to-Pyrimidine sequence. This is the industrial standard for hindered nitriles.

Step-by-Step Methodology

-

Pinner Reaction (Imidate Formation):

-

Dissolve the nitrile in anhydrous Methanol (0.5 M).

-

Cool to

. Bubble anhydrous HCl gas through the solution until saturation. -

Note: For this sterically hindered substrate, seal the vessel and stir at Room Temperature (or up to

) for 24–48 hours. The sterics significantly slow down the attack of methanol. -

Remove solvent/HCl under vacuum to obtain the Imidate Hydrochloride salt. Keep moisture-free.

-

-

Amidine Formation:

-

Resuspend the crude imidate salt in Methanol.

-

Add Ammonia (7N in MeOH) in excess (5-10 eq).

-

Seal in a pressure tube and heat to

for 12 hours. -

Concentrate to yield the Amidine Hydrochloride .

-

-

Pyrimidine Cyclization:

-

Dissolve the Amidine salt in Ethanol.

-

Add the coupling partner (e.g., Ethyl Cyanoacetate for a 4-amino-5-pyrimidinecarboxylate derivative) and Sodium Ethoxide (

, 2.0 eq). -

Reflux for 6–12 hours.

-

Cool and acidify to precipitate the pyrimidine product.

-

Troubleshooting & Critical Analysis

The "Ortho Effect" (Steric Shielding)

The 2,6-bis(trifluoroethoxy) groups create a "molecular cage" around the nitrile carbon.

-

Symptom: Incomplete conversion in Pinner reaction or Amidoxime formation.

-

Fix:

-

Solvent Switch: Move from MeOH/EtOH to 2-Methoxyethanol (higher boiling point,

) to allow higher reaction temperatures. -

Catalysis: For Amidine synthesis, if the Pinner route fails, use Lanthanum(III) Triflate [

] (5 mol%) with the amine in a sealed tube. The Lewis acid activates the nitrile more effectively than proton sources in hindered systems [2].

-

Solubility Issues

The fluorinated chains make the molecule lipophilic but poorly soluble in pure water.

-

Fix: Avoid pure aqueous workups where the product might oil out. Always use a co-solvent (IPA, THF) during reactions and halogenated solvents (DCM, Chloroform) for extractions.

References

-

Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry. Link

-

Lewis Acid Catalyzed Amidine Synthesis: Pauline, A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. Link

-

Gefapixant Process Chemistry: (General reference for P2X3 antagonist chemistry) Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate. Link

-

Reactivity of Hindered Nitriles: Caron, S., et al. (2010).[4] Preparation of Amidines from Nitriles.[2][3][4] The Journal of Organic Chemistry. Link

Sources

Application Note: Strategic Synthesis of Bub1 Kinase Inhibitors Using 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

This guide details the strategic application of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 93624-57-8) as a critical intermediate in the synthesis of highly selective kinase inhibitors, specifically targeting Bub1 (Budding Uninhibited by Benzimidazoles 1) .

Abstract

This technical guide outlines the synthetic utility of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile as a privileged building block in medicinal chemistry. Its primary application lies in the synthesis of the clinical candidate BAY 1816032 , a potent and selective inhibitor of the Bub1 kinase. The unique 2,6-bis(2,2,2-trifluoroethoxy)phenyl moiety confers exceptional metabolic stability and selectivity by occupying the distinct hydrophobic pocket adjacent to the Gly866 gatekeeper residue in the Bub1 active site.

Chemical Biology & Rationale

The Fluorine Effect in Kinase Design

The 2,6-bis(2,2,2-trifluoroethoxy) substitution pattern is not merely a lipophilic handle; it is a precision engineering tool for kinase selectivity.

-

Metabolic Stability: The trifluoroethoxy groups block the metabolically vulnerable 2- and 6-positions of the phenyl ring, preventing oxidative metabolism (e.g., hydroxylation).

-

Conformational Locking: The bulky ortho-substituents force the phenyl ring out of coplanarity, creating a twisted conformation that is energetically favorable for binding to specific kinase sub-pockets.

-

Selectivity Mechanism: In BAY 1816032 , this moiety inserts into a unique hydrophobic pocket created by the small Gly866 gatekeeper residue.[1] Most kinases possess a larger gatekeeper residue, sterically excluding this bulky group, thereby granting BAY 1816032 >1000-fold selectivity over other kinases.

Synthetic Workflow

The synthesis of the kinase inhibitor involves two phases:

-

Construction of the Intermediate: Efficient synthesis of the nitrile via Nucleophilic Aromatic Substitution (SNAr).

-

Downstream Transformation: Conversion of the nitrile to the active benzyl halide electrophile for coupling with the indazole pharmacophore.

Phase 1: Synthesis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Reaction Logic: The electron-withdrawing nitrile group at the C1 position activates the C2 and C6 fluorines for displacement. 2,2,2-Trifluoroethanol (TFE) is a weak nucleophile, requiring a strong base and elevated temperatures.

Protocol:

-

Reagents: 2,6-Difluorobenzonitrile (1.0 eq), 2,2,2-Trifluoroethanol (2.5 eq), Sodium Hydride (60% dispersion, 2.5 eq).

-

Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and increase fluoride leaving group ability).

-

Procedure:

-

Suspend NaH in anhydrous DMF at 0°C under N2.

-

Add TFE dropwise (Caution: H2 gas evolution). Stir for 30 min to generate sodium 2,2,2-trifluoroethoxide.

-

Add 2,6-Difluorobenzonitrile.

-

Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Quench with ice water. The product often precipitates as a white solid. Filter and wash with water. Recrystallize from heptane/EtOAc if necessary.

-

Phase 2: Transformation to the Benzyl Electrophile

The nitrile is a masked benzyl group. For Bub1 inhibitors like BAY 1816032, the nitrile must be converted to a benzyl bromide to alkylate the indazole core.

Step-by-Step Transformation:

-

Hydrolysis (Nitrile

Acid):-

Reflux the nitrile in 20% NaOH (aq) and Ethanol (1:1) for 12 hours.

-

Acidify to pH 1 with HCl to precipitate 2,6-bis(2,2,2-trifluoroethoxy)benzoic acid .

-

-

Reduction (Acid

Alcohol):-

Dissolve the acid in THF. Add Borane-THF complex (BH3·THF) at 0°C.

-

Stir at RT overnight. Quench with MeOH.

-

Isolate 2,6-bis(2,2,2-trifluoroethoxy)benzyl alcohol .

-

-

Halogenation (Alcohol

Bromide):-

Dissolve the alcohol in DCM. Add PBr3 (0.4 eq) or CBr4/PPh3 (Appel reaction).

-

Stir at 0°C

RT for 2 hours. -

Yield: 2,6-bis(2,2,2-trifluoroethoxy)benzyl bromide .

-

Case Study: Synthesis of BAY 1816032

The final assembly of the Bub1 inhibitor involves the N-alkylation of a substituted indazole.

Coupling Protocol:

-

Substrate: 3-substituted-1H-indazole derivative (The pharmacophore core).

-

Electrophile: 2,6-bis(2,2,2-trifluoroethoxy)benzyl bromide (prepared above).

-

Conditions:

-

Dissolve the indazole in DMF.

-

Add Cs2CO3 (2.0 eq) to deprotonate the indazole N1.

-

Add the benzyl bromide (1.1 eq).

-

Stir at 60°C for 3 hours.

-

-

Purification: The N1-alkylated product (active inhibitor) is separated from the N2-isomer via silica gel chromatography or preparative HPLC.

Visualization of the Pathway

Caption: Divergent synthesis of the Bub1 inhibitor BAY 1816032 starting from the nitrile intermediate.

Safety & Handling (EHS)

| Compound | Hazard Class | Handling Precaution |

| 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile | Toxic (T) | Nitriles can release cyanide upon metabolism or strong acid hydrolysis. Handle in a fume hood. |

| 2,2,2-Trifluoroethanol (TFE) | Reprotoxic / Corrosive | Highly volatile and toxic. Causes severe eye damage. Use distinct waste stream (fluorinated). |

| Sodium Hydride | Flammable Solid | Reacts violently with moisture. Quench excess carefully with isopropanol before water disposal. |

References

-

Siemeister, G., et al. (2019).[2][3] "Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo."[3][4] Clinical Cancer Research, 25(4), 1404–1414.[3]

-